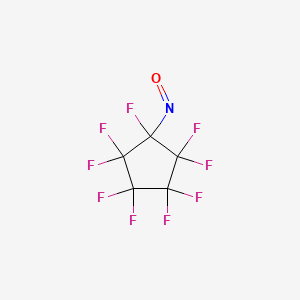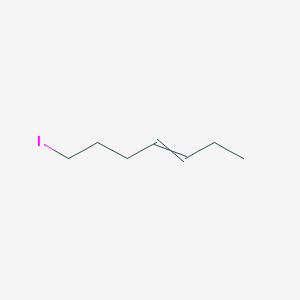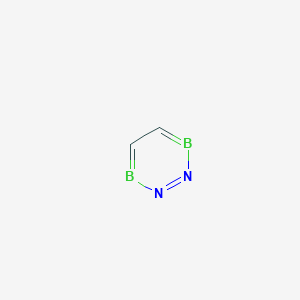
1,2,3,6-Diazadiborinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Diazadiborinine is a fascinating compound that belongs to the class of heterocyclic compounds. It features a six-membered ring containing two boron atoms and two nitrogen atoms, which imparts unique electronic and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Diazadiborinine typically involves the reaction of boron-containing precursors with nitrogen-containing compounds under controlled conditions. One common method involves the use of boron trihalides and diamines, which react to form the desired heterocyclic ring. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the formation of the compound .
Industrial Production Methods
While industrial-scale production methods for this compound are not extensively documented, the principles of its synthesis can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as crystallization and chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Diazadiborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The nitrogen and boron atoms in the ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boron-oxygen compounds, while substitution reactions can introduce various functional groups into the ring .
Aplicaciones Científicas De Investigación
1,2,3,6-Diazadiborinine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique electronic properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic and structural properties
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Diazadiborinine involves its ability to interact with various molecular targets through its boron and nitrogen atoms. These interactions can lead to the activation or inhibition of specific pathways, depending on the nature of the target molecule. The compound’s aromatic nature also plays a role in its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,3,2,5-Diazadiborinine: Similar in structure but differs in the positioning of boron and nitrogen atoms.
Azaborinines: Compounds with alternating boron and nitrogen atoms in the ring
Uniqueness
1,2,3,6-Diazadiborinine is unique due to its specific arrangement of boron and nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
93100-86-8 |
|---|---|
Fórmula molecular |
C2H2B2N2 |
Peso molecular |
75.68 g/mol |
Nombre IUPAC |
1,2,3,6-diazadiborinine |
InChI |
InChI=1S/C2H2B2N2/c1-2-4-6-5-3-1/h1-2H |
Clave InChI |
CIULEIVUJXGONY-UHFFFAOYSA-N |
SMILES canónico |
B1=CC=BN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)
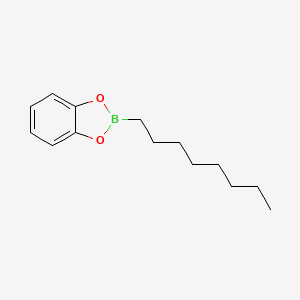
![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
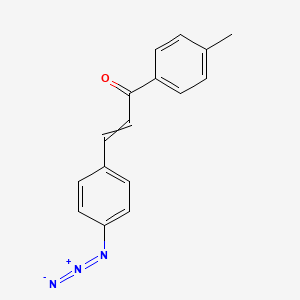
![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)

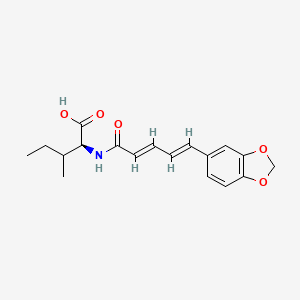
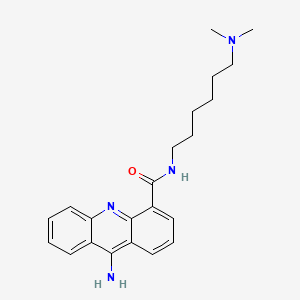
![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)
